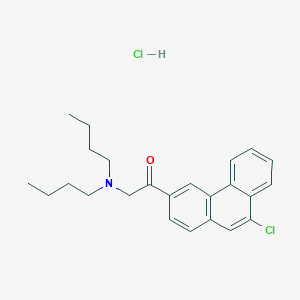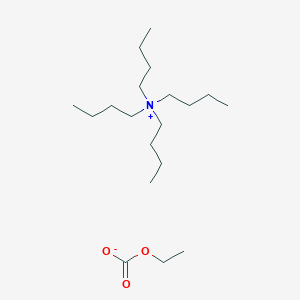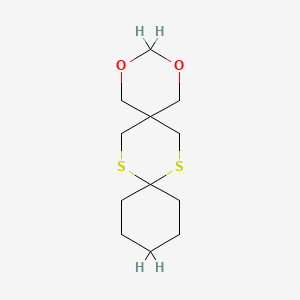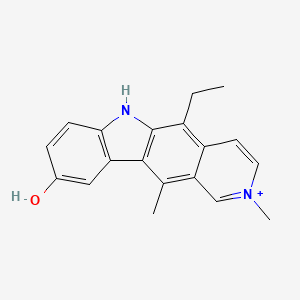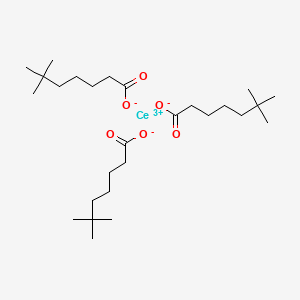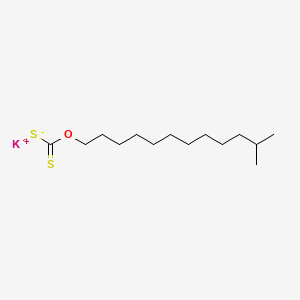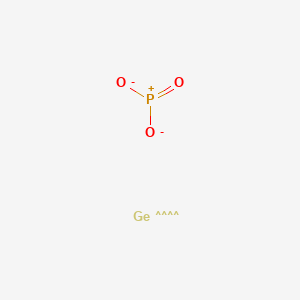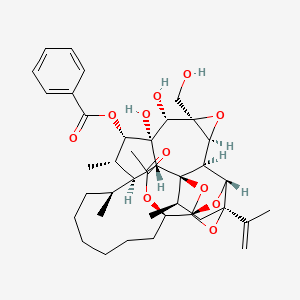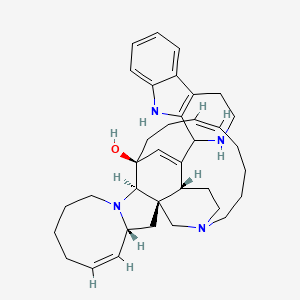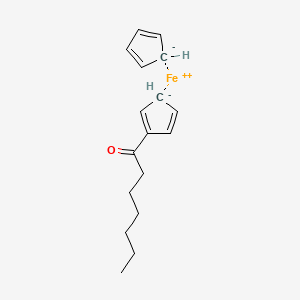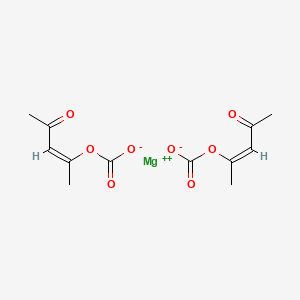
4,4'-(1-Methyldecylidene)bisphenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4’-(1-Methyldecylidene)bisphenol: is an organic compound with the molecular formula C23H32O2 . It is a type of bisphenol, which are compounds known for their use in the production of polycarbonate plastics and epoxy resins. This compound is characterized by the presence of two phenol groups connected by a methyldecylidene bridge.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4,4’-(1-Methyldecylidene)bisphenol typically involves the condensation reaction between phenol and a suitable ketone, such as 1-methyldecylidene. The reaction is usually catalyzed by an acid or base, and the conditions are optimized to ensure high yield and purity of the product.
Industrial Production Methods: In industrial settings, the production of 4,4’-(1-Methyldecylidene)bisphenol is carried out in large reactors where the reactants are mixed under controlled temperatures and pressures. The process may involve multiple steps, including purification and crystallization, to obtain the final product with the desired specifications.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: 4,4’-(1-Methyldecylidene)bisphenol can undergo oxidation reactions, where the phenol groups are converted to quinones.
Reduction: The compound can be reduced to form hydroquinones.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenol rings, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products:
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Halogenated, nitrated, or sulfonated derivatives
Wissenschaftliche Forschungsanwendungen
Chemistry: 4,4’-(1-Methyldecylidene)bisphenol is used as a monomer in the synthesis of polycarbonate plastics and epoxy resins. These materials are valued for their strength, transparency, and resistance to heat and chemicals.
Biology and Medicine: Research is ongoing to explore the potential biological activities of 4,4’-(1-Methyldecylidene)bisphenol and its derivatives. Some studies focus on its interactions with biological molecules and its potential use in drug delivery systems.
Industry: In addition to its use in plastics and resins, 4,4’-(1-Methyldecylidene)bisphenol is used in the production of flame retardants, coatings, and adhesives. Its properties make it suitable for applications requiring durability and resistance to environmental factors.
Wirkmechanismus
The mechanism by which 4,4’-(1-Methyldecylidene)bisphenol exerts its effects is primarily through its interaction with various molecular targets. The phenol groups can form hydrogen bonds and interact with enzymes and receptors, influencing biochemical pathways. The methyldecylidene bridge provides structural stability, allowing the compound to fit into specific binding sites.
Vergleich Mit ähnlichen Verbindungen
Bisphenol A (BPA): Another widely used bisphenol with similar applications in plastics and resins.
Bisphenol F (BPF): Known for its use in epoxy resins and coatings.
Bisphenol S (BPS): Often used as a substitute for BPA in various applications.
Uniqueness: 4,4’-(1-Methyldecylidene)bisphenol is unique due to its specific methyldecylidene bridge, which imparts distinct physical and chemical properties. This structural difference can influence its reactivity, stability, and interactions with other molecules, making it suitable for specialized applications where other bisphenols may not perform as well.
Eigenschaften
CAS-Nummer |
67380-31-8 |
|---|---|
Molekularformel |
C23H32O2 |
Molekulargewicht |
340.5 g/mol |
IUPAC-Name |
4-[2-(4-hydroxyphenyl)undecan-2-yl]phenol |
InChI |
InChI=1S/C23H32O2/c1-3-4-5-6-7-8-9-18-23(2,19-10-14-21(24)15-11-19)20-12-16-22(25)17-13-20/h10-17,24-25H,3-9,18H2,1-2H3 |
InChI-Schlüssel |
LKOGRXMNXYBFBF-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCC(C)(C1=CC=C(C=C1)O)C2=CC=C(C=C2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


